molecular formula C25H21O B2537388 Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- CAS No. 39968-84-8

Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-

Cat. No.: B2537388
CAS No.: 39968-84-8
M. Wt: 337.441
InChI Key: WCZFBVXUAPCUET-UHFFFAOYSA-N
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Description

Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a positively charged aromatic compound belonging to the pyrylium family. Pyrylium compounds are characterized by a six-membered ring containing one oxygen atom, which imparts unique electronic properties. This particular compound is notable for its high conductivity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the pyrylium ring. The final product is often purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrylium salts, pyrylene derivatives, and substituted pyrylium compounds. These products can exhibit different electronic and photophysical properties, making them useful in diverse applications .

Scientific Research Applications

Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- involves its ability to interact with nucleophiles and generate reactive oxygen species. The compound’s high electron affinity allows it to accept electrons from nucleophiles, leading to the formation of reactive intermediates. These intermediates can induce oxidative stress in biological systems, making the compound effective in photodynamic therapy and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

  • Pyrylium, 2,6-di-(4’-methylphenyl) pyrylium fluoroborate
  • Pyrylium, 2,6-di-(4’-methylphenyl) pyrylium perchlorate
  • 2,6-Dibenzhydryl-4-methylphenyl derivatives

Uniqueness

Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- stands out due to its unique combination of high conductivity, stability, and reactivity. Its ability to undergo various chemical reactions and form stable intermediates makes it a versatile compound in both research and industrial applications. Additionally, its photophysical properties make it valuable in the development of advanced materials and therapeutic agents .

Properties

IUPAC Name

2,6-bis(4-methylphenyl)-4-phenylpyrylium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZFBVXUAPCUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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